Potassium hydroxylaminedisulfonate

描述

属性

CAS 编号 |

21049-67-2 |

|---|---|

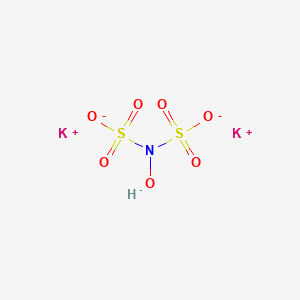

分子式 |

HK2NO7S2 |

分子量 |

269.34 g/mol |

IUPAC 名称 |

dipotassium;N-hydroxy-N-sulfonatosulfamate |

InChI |

InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 |

InChI 键 |

RCCSJYDABJOYLP-UHFFFAOYSA-L |

规范 SMILES |

N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

产品来源 |

United States |

相似化合物的比较

Structural and Redox Properties

The compound crystallizes in a hydrogen-bonded configuration, as revealed by electron spin resonance (ESR) studies of single crystals . NHE) in aqueous solutions . This property underpins its role in oxidation-reduction reactions, such as the Teuber reaction .

Comparison with Similar Compounds

Potassium Nitrosodisulfonate (Fremy’s Salt)

Key Differences :

Hydroxylamine Sulfate ((NH₃OH)₂SO₄)

Key Differences :

Hydroxylaminedisulfonate (HADS) and Related Sulfonates

Key Insights :

- HADS is detected via Raman spectroscopy in environmental processes, highlighting its transient role in pollutant removal .

- This compound’s decomposition pathway contrasts with ATS/ADS, which form under different pH conditions .

Research Findings and Data

Electrochemical Behavior

The redox couple ON(SO₃)₂⁻/NHSO₃)₂⁻ exhibits pH-dependent kinetics, with faster electron transfer in acidic media . Voltammetric studies reveal quasi-reversible behavior, critical for designing catalytic systems .

Stability and Decomposition

In dry DMSO, this compound decomposes via a first-order process (rate constant: \sim5 × 10⁻⁴ s⁻¹ ), forming hydroxylaminetrisulfonate and nitrogen oxides . Inhibitors like sulfamic acid suppress chain reactions, enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。